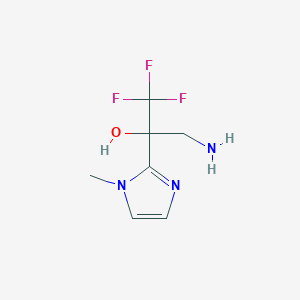
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO4S and a molecular weight of 290.76 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of oxan-2-ylmethanol with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while electrophilic aromatic substitution with bromine would yield a brominated benzene derivative .
Wissenschaftliche Forschungsanwendungen
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecules. This reactivity is utilized in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1-sulfonyl chloride: Similar in structure but lacks the oxan-2-ylmethoxy group.
4-(Methoxymethoxy)benzene-1-sulfonyl chloride: Similar but with a methoxymethoxy group instead of oxan-2-ylmethoxy.
Uniqueness
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Eigenschaften
Molekularformel |
C12H15ClO4S |
|---|---|
Molekulargewicht |
290.76 g/mol |
IUPAC-Name |
4-(oxan-2-ylmethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO4S/c13-18(14,15)12-6-4-10(5-7-12)17-9-11-3-1-2-8-16-11/h4-7,11H,1-3,8-9H2 |
InChI-Schlüssel |
AJNILXDSSHBYAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
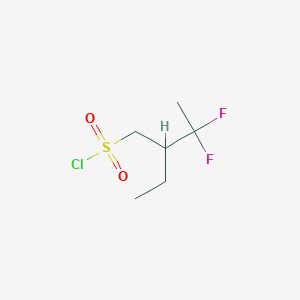
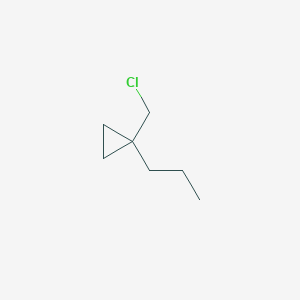
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)

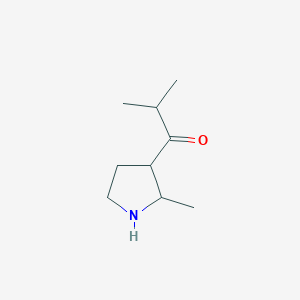
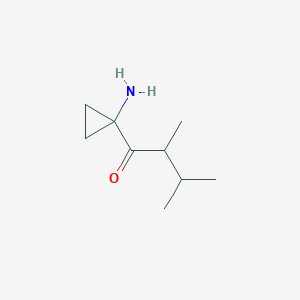



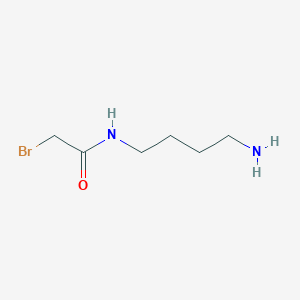
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
